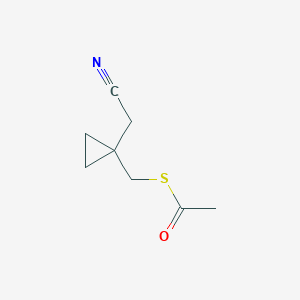

1-(Acetylthiomethyl)cyclopropaneacetonitrile

Katalognummer B049605

Molekulargewicht: 169.25 g/mol

InChI-Schlüssel: UTKQJRWEYCKICG-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07572930B2

Procedure details

The first step comprises converting the starting material 1,1-cyclopropanedimethanol II into the corresponding cyclic sulfite III by using thionyl chloride and in the presence of a base such as diisopropylethylamine. The cyclic sulfite III is treated with catalytic amount of sodium iodide and sodium cyanide to obtain the compound 1-(hydroxymethyl)cyclopropaneacetonitrile IV, which is converted into the corresponding mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile V, by using methanesulfonyl chloride in the presence of a base. Compound V is treated with potassium thioacetate or thioacetic acid in the presence of a base to yield the compound 1-(acetylthiomethyl)-cyclopropaneacetonitrile VI. In the last step, compound VI is converted into 1-(mercaptomethyl)cyclopropaneacetic acid VII by reacting compound VI in a biphasic solvent system comprising toluene and aqueous NaOH for 16-18 hours.

Name

mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Compound V

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

potassium thioacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

CS(O[CH2:6][C:7]1([CH2:10][C:11]#[N:12])[CH2:9][CH2:8]1)(=O)=O.S(O)(=O)(=O)C.CS(Cl)(=O)=O.[C:23]([O-:26])(=[S:25])[CH3:24].[K+].C(O)(=S)C>>[C:23]([S:25][CH2:6][C:7]1([CH2:10][C:11]#[N:12])[CH2:8][CH2:9]1)(=[O:26])[CH3:24] |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

mesylate 1-(methanesulfonyloxymethyl)-cyclopropaneacetonitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)OCC1(CC1)CC#N.S(C)(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)Cl

|

Step Three

[Compound]

|

Name

|

Compound V

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

potassium thioacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=S)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=S)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)SCC1(CC1)CC#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |